molecular formula C23H22N2O2S B11228444 N-(4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

N-(4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B11228444
M. Wt: 390.5 g/mol
InChI Key: NDQRQXJKILNMOO-UHFFFAOYSA-N
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Description

N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amide linkage connecting a phenylcyclopentane moiety to the thiophene ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H22N2O2S/c26-21(20-9-6-16-28-20)24-18-10-12-19(13-11-18)25-22(27)23(14-4-5-15-23)17-7-2-1-3-8-17/h1-3,6-13,16H,4-5,14-15H2,(H,24,26)(H,25,27)

InChI Key

NDQRQXJKILNMOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, BH3 complexes

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide is unique due to its specific combination of a phenylcyclopentane moiety and a thiophene ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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